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Compound of Interest

Compound Name: 2,3-Dibromobutanal

Cat. No.: B3061101 Get Quote

A Note to the Reader: Publicly accessible spectroscopic data (NMR, IR, MS) for 2,3-
Dibromobutanal is not readily available in the comprehensive chemical databases and

scientific literature reviewed. This technical guide will therefore focus on the closely related and

well-documented compound, 2,3-Dibromobutane, to provide researchers, scientists, and drug

development professionals with an illustrative example of the spectroscopic characterization of

a small brominated hydrocarbon. The methodologies and data interpretation principles

discussed herein are broadly applicable to the analysis of similar chemical structures.

Introduction to 2,3-Dibromobutane
2,3-Dibromobutane (C₄H₈Br₂) is a halogenated alkane that serves as a valuable case study for

understanding the influence of stereochemistry and neighboring group effects on spectroscopic

signatures. The presence of two chiral centers gives rise to diastereomers (meso and a

racemic mixture of enantiomers), which can often be distinguished by high-resolution

spectroscopic techniques. This guide presents a summary of its core spectroscopic data and

the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,3-Dibromobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 2,3-Dibromobutane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.74 Doublet 6H CH₃

~4.38 Quartet 2H CHBr

Table 2: ¹³C NMR Data for 2,3-Dibromobutane

Chemical Shift (δ) ppm Assignment

~25.0 CH₃

~50.0 CHBr

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2,3-Dibromobutane

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2980-2850 Strong C-H Stretch Alkane

1450-1375 Medium C-H Bend Alkane

680-515 Strong C-Br Stretch Alkyl Halide

Mass Spectrometry (MS)
Table 4: Major Mass Fragments for 2,3-Dibromobutane
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m/z Relative Intensity (%) Proposed Fragment

214, 216, 218 Low [C₄H₈Br₂]⁺ (Molecular Ion)

135, 137 High [C₄H₈Br]⁺

57 High [C₄H₉]⁺

41 Medium [C₃H₅]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic

patterns for bromine-containing fragments.

Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy Protocol
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a

field strength of 300 MHz or higher.

Sample Preparation: Dissolve approximately 10-20 mg of 2,3-dibromobutane in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A wider spectral width (e.g., 0-150 ppm) is necessary.
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A longer relaxation delay and a greater number of scans are typically required due to the

lower natural abundance of ¹³C and its longer relaxation times.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy Protocol
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR)

spectrometer.

Sample Preparation (Neat Liquid):

Place a drop of liquid 2,3-dibromobutane between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin liquid film.

Data Acquisition:

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the clean, empty salt plates prior to the sample

measurement.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Mass spectra are typically acquired using a mass spectrometer coupled with a gas

chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction:

Dissolve a small amount of 2,3-dibromobutane in a volatile solvent (e.g., dichloromethane

or hexane).
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Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Gas Chromatography:

Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the

components of the sample.

Employ a temperature program to ensure good separation and peak shape.

Mass Spectrometry (Electron Ionization - EI):

The eluent from the GC is directed into the ion source of the mass spectrometer.

The sample molecules are ionized by a beam of high-energy electrons (typically 70 eV).

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Data Analysis: The resulting mass spectrum shows the relative abundance of different

fragment ions, which can be used to deduce the structure of the molecule.

Workflow and Data Analysis Diagrams
The following diagrams illustrate the general workflows for spectroscopic analysis and data

interpretation.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Logical Flow for NMR Data Interpretation
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Caption: Logical Flow for NMR Data Interpretation.
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Illustrative Mass Spectrometry Fragmentation Pathway
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Caption: Illustrative Mass Spectrometry Fragmentation Pathway.

To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dibrominated Butane
Derivatives: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3061101#spectroscopic-data-nmr-ir-ms-of-2-3-
dibromobutanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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